2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-13-9-7-11(8-10-13)16-14-3-1-2-4-15(14)21-18(12-5-6-12)17(16)19(22)23/h1-4,7-10,12H,5-6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCNMNAUQZYOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C(=O)O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pfitzinger Reaction for Core Formation
The Pfitzinger reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives, which can be adapted for 3-carboxylic acid analogs. This method involves the condensation of isatin with β-keto esters or ketones under alkaline conditions. For example, Lahna et al. demonstrated that microwave irradiation significantly enhances the Pfitzinger reaction, reducing reaction times from hours to minutes while maintaining yields of 68–82%. Adjustments to this protocol, such as substituting isatin with 4-fluorophenyl-substituted precursors, enable the introduction of the fluorophenyl group early in the synthesis.
A modified Pfitzinger approach for 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid involves:
Friedländer Condensation
The Friedländer condensation between 2-aminoarylaldehydes and cyclic ketones offers a direct route to functionalized quinolines. For instance, ultrasound-assisted Friedländer reactions using KHSO₄ as a catalyst achieve 74% yields of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, a structurally related intermediate. Adapting this method to 4-fluorophenyl-substituted starting materials could streamline the synthesis of the target compound.
Modern Catalytic and Mechanochemical Methods
Minisci C–H Alkylation for Fluorophenyl Functionalization
The Minisci reaction enables direct C–H alkylation of quinolines using radical intermediates. Mechanochemical activation (ball milling) enhances this reaction’s efficiency for introducing 4-fluorophenyl groups:
-
Reagents : 4-fluorophenyl iodide, FeSO₄·7H₂O, and tert-butyl hydroperoxide (TBHP).
This method avoids harsh solvents and achieves regioselective functionalization at the quinoline’s C4 position.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial protocols prioritize scalability and cost-efficiency. A patented method (CN103483252A) outlines a two-step continuous process:
-
Friedländer Condensation :
-
Cyclopropanation :
Reductive Ester Hydrolysis
The final step involves hydrolyzing the ethyl ester to the carboxylic acid. Sodium borohydride in tetrahydrofuran (THF) with ethanol as a proton source selectively reduces ester intermediates, achieving 96% yield and 99.5% purity after crystallization.
Table 1: Comparison of Key Synthetic Methods
Intermediate Synthesis and Functionalization
Ethyl 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
This intermediate is synthesized via sequential Friedländer condensation and Suzuki coupling. Key parameters:
Chemical Reactions Analysis
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline core .
Scientific Research Applications
Pharmaceutical Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly statins. It is notably used in the synthesis of Pitavastatin , a cholesterol-lowering agent. The structural features of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid enhance the pharmacokinetic properties of derived drugs, making them more effective in clinical settings .
Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that certain derivatives possess antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is being explored for potential therapeutic applications .
Drug Design and Development
The unique structural features of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid provide a robust framework for designing new drugs. Its derivatives are being investigated for their potential as:
- Anticancer Agents : Preliminary studies suggest that compounds derived from this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of a derivative on MCF-7 breast cancer cells, revealing an IC50 value of approximately 150 µM, indicating potent inhibitory activity against cancer cell growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 150 | Induction of apoptosis and cell cycle arrest |
| A549 | 180 | G1 phase cell cycle arrest |
Industrial Applications
The synthesis processes involving 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid are being optimized for industrial applications. The compound's reactions are studied for developing efficient and sustainable manufacturing processes in the chemical industry .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the case of its derivative pitavastatin, the compound acts as an HMG-CoA reductase inhibitor, which is crucial for lowering cholesterol levels. The quinoline core and its substituents play a key role in binding to the enzyme’s active site, thereby inhibiting its activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid
- CAS No.: 160375-37-1
- Molecular Formula: C₁₉H₁₄FNO₂
- Molecular Weight : 307.32 g/mol
- Structural Features: A quinoline core substituted with a cyclopropyl group at position 2, a 4-fluorophenyl group at position 4, and a carboxylic acid moiety at position 2.
Pharmacological Relevance :
This compound is a key intermediate in the synthesis of pitavastatin calcium , a statin drug that inhibits HMG-CoA reductase, lowering LDL cholesterol and triglycerides . Its carboxylic acid group is critical for binding to the enzyme’s active site, making it pharmacologically active .
Comparison with Structural Analogs
Structural and Functional Group Differences
The following table summarizes critical differences between the target compound and its analogs:
Physicochemical Properties
- Solubility : The carboxylic acid is polar due to its ionizable -COOH group, enhancing water solubility compared to esters. Esters (e.g., ethyl, methyl) are more lipophilic, favoring organic solvents .
- Stability : The carboxylic acid is stored at room temperature in dry conditions , while esters may require refrigeration to prevent hydrolysis.
- Hydrogen Bonding: The methanol derivative (CAS 121660-11-5) forms intermolecular O–H⋯O and C–H⋯O bonds, influencing crystallinity .
Pharmacological Activity
- Carboxylic Acid : Essential for pitavastatin’s activity. The -COOH group interacts with HMG-CoA reductase’s catalytic site .
- Ester Analogs : Likely prodrugs or synthetic intermediates. Methyl and ethyl esters are metabolized in vivo to the active carboxylic acid form.
- Methanol Derivative: The -CH₂OH group reduces enzymatic binding affinity, making it inactive as a statin but useful in further synthetic modifications .
Biological Activity
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid (CAS Number: 160375-37-1) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antibacterial, antifungal, and other pharmacological properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The structure of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid can be represented as follows:
This compound features a quinoline core with a cyclopropyl group and a fluorophenyl substituent, which are critical for its biological activity.
Antibacterial Activity
Research indicates that compounds within the quinoline family exhibit significant antibacterial properties. For instance, studies have shown that various derivatives of quinoline possess effective action against a range of bacterial strains.
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Jussiaeiine B | E. coli | 0.8 g/L |
| Compound VIIf | S. aureus | 1.9 µg/mL |
| 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid | E. faecalis | TBD |
The specific MIC values for 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid against various strains are still under investigation but are expected to align with the trends observed in related compounds.
Antifungal Activity
In addition to antibacterial properties, this compound may also exhibit antifungal activity. Previous studies have demonstrated that several quinoline derivatives show effectiveness against fungal strains.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Chelidonine | C. albicans | 62.5 mg/L |
| Compound VIIh | F. oxysporum | TBD |
| 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid | C. albicans | TBD |
The biological activity of quinolines is often attributed to their ability to interfere with bacterial and fungal cellular processes. This includes inhibition of nucleic acid synthesis and disruption of cell membrane integrity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various quinoline derivatives, including 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid. A notable study highlighted its synthesis via a three-step mechano-synthesis process, emphasizing the compound's potential for large-scale pharmaceutical applications .
In vitro studies have indicated that modifications on the quinoline ring can significantly enhance antibacterial efficacy. For example, the presence of electron-withdrawing groups has been shown to increase activity against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid and related analogs?
- Methodology : The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters, followed by cyclopropyl group introduction via nucleophilic substitution. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives are synthesized by refluxing intermediates with SOCl₂ to form acid chlorides, followed by coupling with amines under controlled conditions (e.g., THF, NaH, 0°C to RT) . Key steps include hydrolysis of esters to carboxylic acids using NaOH/MeOH (86.5% yield) and purification via silica gel chromatography .
- Validation : Characterization via -NMR, -NMR, IR, and HPLC (purity >97%) ensures structural fidelity .
Q. What are the primary biological activities investigated for this compound class?
- Antibacterial Activity : Derivatives like 1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acids exhibit potent antibacterial properties by targeting DNA gyrase, as demonstrated in patents (EP-A-0 126 355 and EP-A-0 113 093) .
- Anti-inflammatory/Anticancer Potential : Hybrid analogs (e.g., quinoline-ciprofloxacin hybrids) show dual antimicrobial and anti-proliferative effects, validated via MIC assays and cell viability tests (e.g., MTT assay) .
Q. How are stability and reactivity profiles assessed for this compound?
- Stability : Accelerated degradation studies under varied pH, temperature, and light exposure are conducted. For example, ethyl ester derivatives are hydrolyzed to carboxylic acids under alkaline conditions .
- Reactivity : Reactions with nucleophiles (e.g., amines, thiols) are monitored via TLC and LC-MS to identify reactive sites (e.g., C-3 carboxyl group) .
Advanced Research Questions
Q. How can synthetic yields be optimized for 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid?
- Approach : Substituent effects on yield are critical. For example, electron-withdrawing groups (e.g., -Cl, -F) at C-6/C-7 positions improve cyclization efficiency (60–85% yields) . Microwave-assisted synthesis reduces reaction time (e.g., from 5 h to 30 min) .
- Data-Driven Optimization : Design of Experiments (DoE) models assess variables like temperature, solvent polarity, and catalyst loading. For instance, THF outperforms DMF in amide coupling reactions due to better solubility control .
Q. How to resolve contradictions in reported biological activity data across studies?
- Case Study : Discrepancies in MIC values for similar analogs may arise from assay conditions (e.g., bacterial strain variability). Cross-validation using standardized CLSI protocols and structural confirmation (e.g., X-ray crystallography) is essential .
- Statistical Analysis : Meta-analyses of IC₅₀ values (e.g., for anticancer activity) identify outliers and validate trends via ANOVA .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- SAR Framework :
- Core Modifications : Cyclopropyl at N-1 enhances bacterial membrane penetration .
- Substituent Effects : 4-Fluorophenyl at C-4 improves pharmacokinetic profiles by reducing metabolic oxidation .
Q. What advanced characterization techniques are critical for confirming stereochemistry and polymorphism?
- Single-Crystal X-ray Diffraction : Resolves stereochemical ambiguities (e.g., R-factor = 0.067 for a related quinoline derivative) .
- DSC/TGA : Identifies polymorphic forms by analyzing melting points (e.g., mp 160–162°C for crystalline vs. amorphous phases) .
Methodological Considerations
Q. How to design assays for evaluating off-target effects in preclinical studies?
- Panel Testing : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
- Proteomics : LC-MS/MS identifies protein binding partners in cell lysates .
Q. What in silico tools predict metabolic pathways and toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
